molecular formula C17H23BrN2O3 B15077181 N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide CAS No. 76220-75-2

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide

Cat. No.: B15077181
CAS No.: 76220-75-2
M. Wt: 383.3 g/mol
InChI Key: BNAUPDYGHLPQIC-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a chemical compound with the molecular formula C17H23BrN2O3 It is known for its unique structure, which includes a furan ring substituted with a nitrophenyl group and an ethanaminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide typically involves the reaction of N,N-diethylaminoethanol with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and furan moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide
  • N,N-Diethyl-N-((5-nitro-2-furyl)methyl)ethanaminium bromide
  • N,N,N-Trimethyl (5-(2-nitrophenyl)-2-furyl)methanaminium bromide

Uniqueness

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is unique due to the specific positioning of the nitrophenyl group on the furan ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

76220-75-2

Molecular Formula

C17H23BrN2O3

Molecular Weight

383.3 g/mol

IUPAC Name

triethyl-[[5-(3-nitrophenyl)furan-2-yl]methyl]azanium;bromide

InChI

InChI=1S/C17H23N2O3.BrH/c1-4-19(5-2,6-3)13-16-10-11-17(22-16)14-8-7-9-15(12-14)18(20)21;/h7-12H,4-6,13H2,1-3H3;1H/q+1;/p-1

InChI Key

BNAUPDYGHLPQIC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-].[Br-]

Origin of Product

United States

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